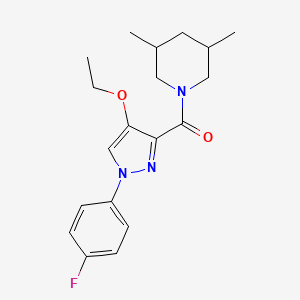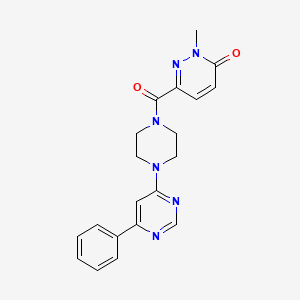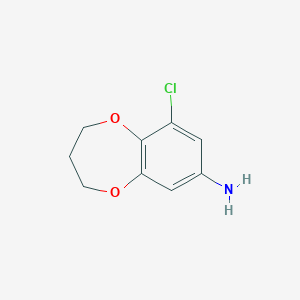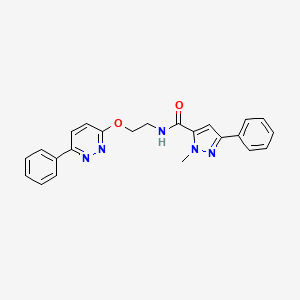
(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Research
A significant area of research for compounds related to (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone involves their potential as antipsychotic agents. For instance, derivatives like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone were found to have antipsychotic-like profiles in behavioral tests without binding to dopamine receptors, a common target of traditional antipsychotics. This suggests a novel pharmacology for these compounds, potentially leading to antipsychotic drugs without some of the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Fluorescence and Photophysical Properties
The photophysical properties of certain derivatives, such as 1,3,5-triarylpyrazolines, have been studied for their potential use in molecular logic devices. These compounds exhibit photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, influenced by pH levels. Their fluorescence behavior can be switched on and off in response to environmental changes, suggesting applications in molecular sensors and optoelectronics (Zammit et al., 2015).
Antimicrobial and Anticancer Properties
Some novel pyrazole derivatives, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have demonstrated significant antimicrobial and anticancer activity in vitro. These findings point to their potential use in developing new therapeutic agents for treating microbial infections and cancer (Hafez et al., 2016).
Chemical Synthesis and Intermediates
Compounds related to the chemical structure of interest have been used as intermediates in the synthesis of various other chemicals. For example, derivatives have been synthesized as intermediates for herbicides, illustrating their utility in agricultural chemistry (Zhou Yu, 2002).
Sensor Development
Derivatives like Schiff bases derived from antipyrine have shown potential as colorimetric sensors for metal ions such as Fe(III) and as "turn-on" fluorescent sensors for Al(III). These properties make them useful in the development of new sensing materials for environmental and analytical applications (Soufeena & Aravindakshan, 2019).
Antibacterial and Antioxidant Activities
Pyrazole derivatives, including those structurally similar to the compound of interest, have been evaluated for antibacterial and antioxidant activities. Their moderate efficacy in these areas suggests potential for use in pharmaceuticals and possibly in food preservation (Golea Lynda, 2021).
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-4-25-17-12-23(16-7-5-15(20)6-8-16)21-18(17)19(24)22-10-13(2)9-14(3)11-22/h5-8,12-14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLTZUUPVRQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CC(CC(C2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2734004.png)

![1-(4-Methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B2734007.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)


